![molecular formula C10H13N3O2 B13333475 {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B13333475.png)
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine is an organic compound that features a furan ring, an oxadiazole ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine typically involves the formation of the furan and oxadiazole rings followed by their coupling with an amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole ring. The furan ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or gold can be employed to facilitate the cyclization reactions . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, oxadiazoles, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine is unique due to the presence of both furan and oxadiazole rings, which impart distinct chemical and biological properties. The combination of these rings with an amine group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H13N3O2/c1-2-5-11-7-9-12-13-10(15-9)8-4-3-6-14-8/h3-4,6,11H,2,5,7H2,1H3 |
InChI-Schlüssel |
RQGUURBNBHRLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=NN=C(O1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


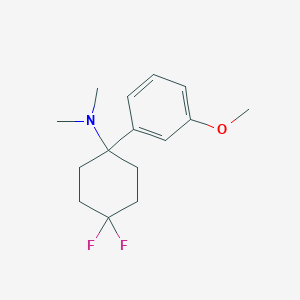

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
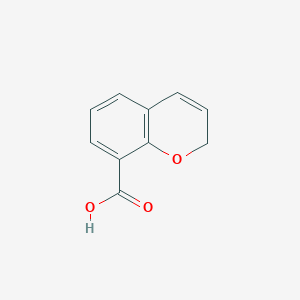

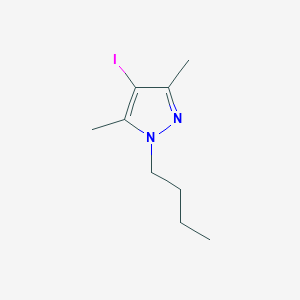
![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)
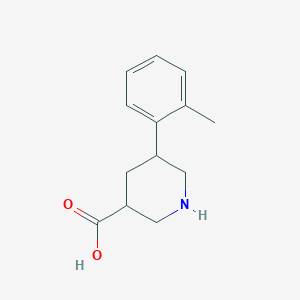
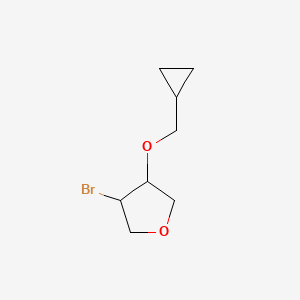
![2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B13333437.png)
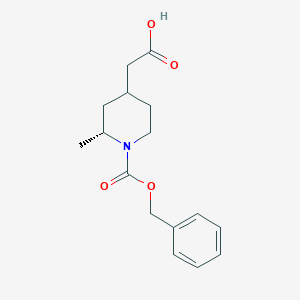
![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)

![1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13333462.png)
